

Application Notes and Protocols for Intraperitoneal Administration of LDN-212854 in Mice

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Compound of Interest

Compound Name: LDN-212854

Cat. No.: B608506

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Audience: Researchers, scientists, and drug development professionals.

Application Note: LDN-212854 as a Selective ALK2 Inhibitor

LDN-212854 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin A receptor type I (ACVR1), also known as activin receptor-like kinase 2 (ALK2).^{[1][2]} It was developed as a more selective derivative of earlier BMP inhibitors like dorsomorphin and LDN-193189.^[3] **LDN-212854** exhibits a strong bias for ALK2 over other BMP type I receptors such as ALK1 and ALK3, and demonstrates significantly greater selectivity for BMP receptors versus the closely related TGF- β and Activin type I receptors (ALK4 and ALK5).^{[1][3][4]}

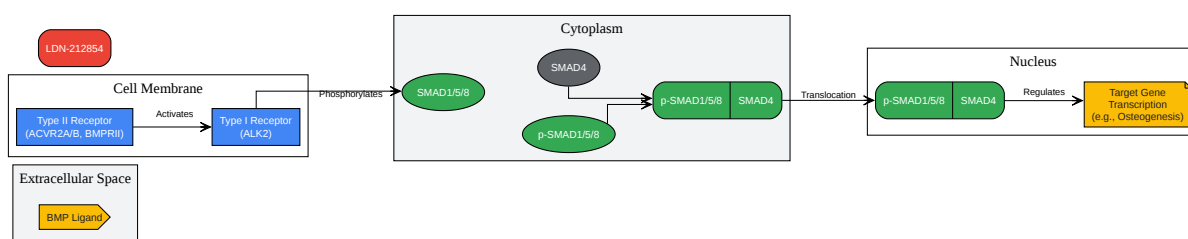
This selectivity makes **LDN-212854** a valuable chemical probe for dissecting the specific roles of ALK2-mediated signaling in various biological processes.^{[3][5]} Its primary application in preclinical research is the in vivo inhibition of heterotopic ossification (HO), particularly in mouse models of Fibrodysplasia Ossificans Progressiva (FOP).^{[1][6][7]} FOP is a rare genetic disorder caused by a gain-of-function mutation in the ACVR1 gene, leading to excessive bone formation in soft tissues.^{[3][8][9]} Studies have shown that intraperitoneal administration of

LDN-212854 effectively prevents HO in these mouse models, highlighting its therapeutic potential.^{[1][10]}

Mechanism of Action: Inhibition of BMP/SMAD Signaling

Bone Morphogenetic Proteins (BMPs) are signaling molecules that bind to a complex of type I and type II serine/threonine kinase receptors on the cell surface.^[11] This binding leads to the phosphorylation and activation of the type I receptor, ALK2, which in turn phosphorylates intracellular signaling proteins known as SMADs (specifically SMAD1, SMAD5, and SMAD8).^{[12][13]} These phosphorylated SMADs then form a complex with SMAD4, translocate into the nucleus, and regulate the transcription of target genes involved in processes like osteogenesis.^[12]

LDN-212854 acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK2.^{[3][8]}^[14] This action blocks the phosphorylation of SMAD1/5/8, thereby inhibiting the downstream signaling cascade that leads to bone formation.^{[1][5]} Its high selectivity for ALK2 minimizes off-target effects on other signaling pathways, such as the TGF- β pathway which utilizes ALK5.^[1]^[3]



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Caption: Mechanism of **LDN-212854** action on the BMP/SMAD signaling pathway.

Quantitative Data Summary

The potency and selectivity of **LDN-212854** have been characterized in various kinase assays. The following table summarizes its inhibitory activity.

Target Kinase	IC ₅₀ (nM)	Selectivity Fold (vs. ALK2)	Reference
ALK2 (ACVR1)	1.3	1	[2]
ALK1 (ACVRL1)	~2.6	~2	[2]
ALK3 (BMPR1A)	85.8	~66	[2]
ALK4 (ACVR1B)	>21,400	>16,400	[2]
ALK5 (TGFB1)	9,275	~7,135	[2]

Experimental Protocol: Intraperitoneal (IP) Injection in Mice

This protocol details the preparation and intraperitoneal administration of **LDN-212854** for in vivo studies in mice, based on established methodologies.[1][10]

Materials and Reagents

- **LDN-212854** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile 0.9% Saline
- Sterile 1.5 mL microcentrifuge tubes

- 1 mL syringes
- 25-27 gauge needles[15]
- 70% ethanol for disinfection
- Appropriate Personal Protective Equipment (PPE)

Reagent Preparation (Vehicle and Dosing Solution)

LDN-212854 is prepared in a vehicle suitable for IP injection to ensure solubility and bioavailability.

Vehicle Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[10]

Preparation Steps:

- To prepare 1 mL of the final dosing solution, add the solvents sequentially in a sterile microcentrifuge tube.
- Add 100 μ L of DMSO to the required amount of **LDN-212854** powder. Vortex until fully dissolved.
- Add 400 μ L of PEG300 to the solution. Mix thoroughly until the solution is clear.
- Add 50 μ L of Tween-80. Mix thoroughly until the solution is clear.
- Add 450 μ L of sterile 0.9% saline to bring the final volume to 1 mL. Mix thoroughly.
- The mixed solution should be used immediately for optimal results.[2] A fresh solution should be prepared for each injection day.

Note: The amount of **LDN-212854** powder depends on the desired final concentration. For a 6 mg/kg dose in a 25g mouse with an injection volume of 100 μ L, the concentration would be 1.5 mg/mL.

Dosing Regimen

- Dosage: 6 mg/kg body weight.[1][10]

- Frequency: Twice daily (approximately 12 hours apart).[1][10]
- Duration: Varies by study design, typically ranging from 10 days to 4 weeks.[10]

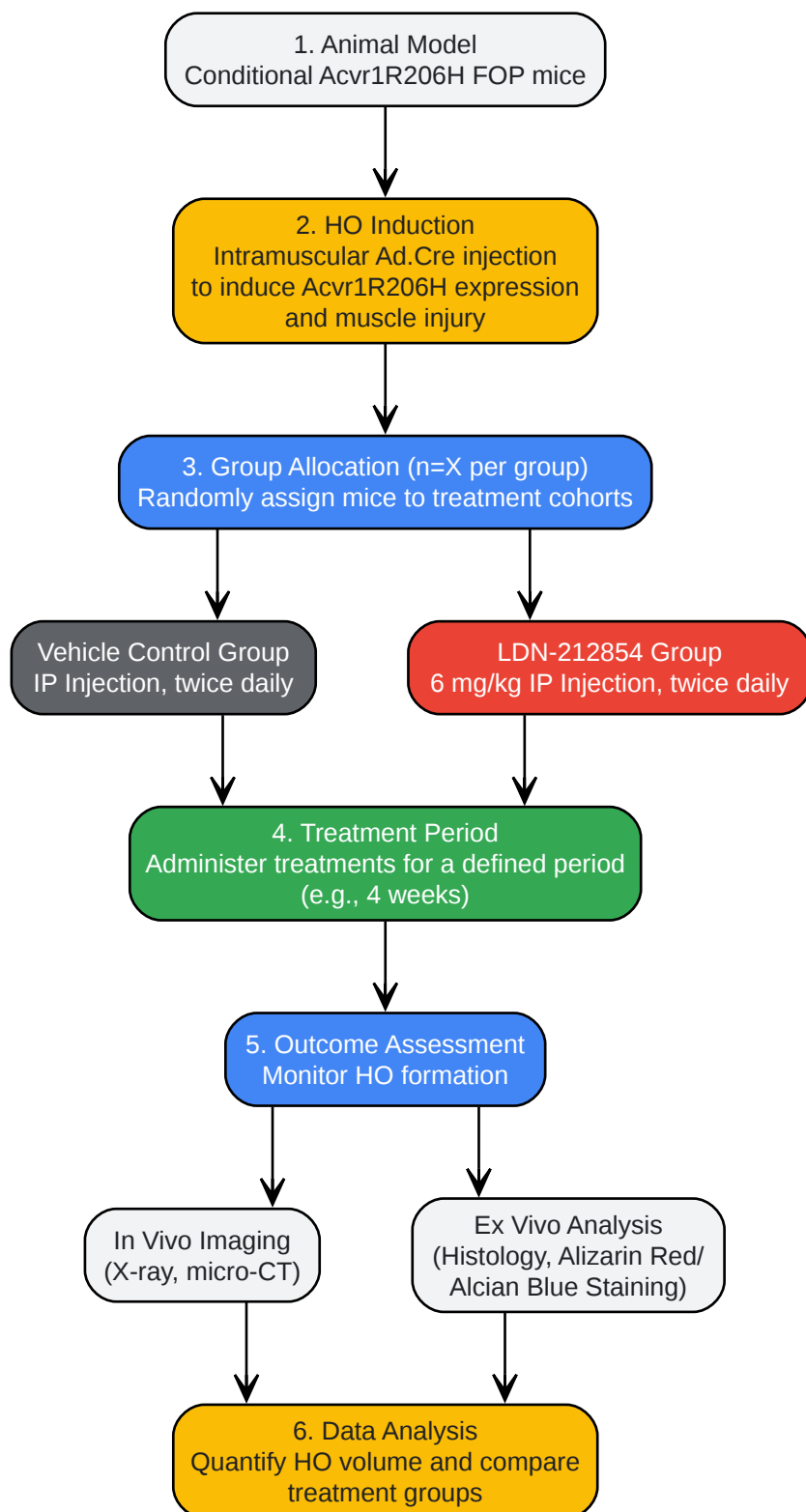
Intraperitoneal Injection Procedure

All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

- Animal Restraint: Securely restrain the mouse using an appropriate technique (e.g., scruffing the neck) to expose the abdomen. Position the mouse in dorsal recumbency with its head tilted slightly downward. This causes the abdominal organs to shift cranially, reducing the risk of puncture.[16]
- Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[15][16] This location avoids the cecum (typically on the left side) and the bladder.
- Disinfection: Disinfect the injection site with a 70% ethanol wipe.[16]
- Needle Insertion: Using a 25-27G needle, insert the needle with the bevel facing up at a 30-45 degree angle to the abdominal wall.[15][16]
- Aspiration: Gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel (no blood should appear) or an organ like the bladder (no urine should appear).[16] If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
- Injection: Once correct placement in the peritoneal cavity is confirmed, slowly and steadily depress the plunger to inject the full volume.
- Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.

Example Experimental Workflow: In Vivo Efficacy in an FOP Mouse Model

This workflow outlines a typical experiment to assess the efficacy of **LDN-212854** in preventing injury-induced heterotopic ossification in a conditional Acvr1R206H mouse model of FOP.[1][9]



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Caption: Workflow for testing **LDN-212854** efficacy in a mouse model of FOP.

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